2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide
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Overview
Description
2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide is a complex organic compound with a unique structure that includes guanidine and sulfonothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide involves multiple steps. The initial step typically includes the reaction of a guanidine derivative with an ethoxysulfonothioyl compound under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the temperature maintained between 25°C to 50°C. The intermediate product is then treated with dihydrobromide to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxysulfonothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to 25°C.
Substitution: Nucleophiles like amines or thiols in a polar solvent at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[2-(Diaminomethylideneamino)ethylamino]ethyl]guanidine;dihydrochloride
- 2-[2-(Dimethylamino)ethoxy]ethanol
Uniqueness
2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H18Br2N6O2S2 |
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Molecular Weight |
430.2 g/mol |
IUPAC Name |
2-[2-[2-(diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide |
InChI |
InChI=1S/C6H16N6O2S2.2BrH/c7-5(8)11-1-3-14-16(13,15)4-2-12-6(9)10;;/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*1H |
InChI Key |
KERIAGNERZZBCZ-UHFFFAOYSA-N |
Canonical SMILES |
C(COS(=O)(=S)CCN=C(N)N)N=C(N)N.Br.Br |
Origin of Product |
United States |
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